Fmoc-D-Dap(Boc,Me)-OH
Description
Significance of Diaminopropionic Acid (Dap) Derivatives as Non-Canonical Amino acids in Peptide Science
Diaminopropionic acid (Dap) and its derivatives are classified as non-proteinogenic or non-canonical amino acids, meaning they are not among the 20 standard amino acids encoded by the genetic code. The incorporation of Dap residues into peptide chains is a powerful strategy for modulating their structure and function. mdpi.comrsc.org
Structural Overview and Orthogonal Protective Group Strategy of Fmoc-D-Dap(Boc,Me)-OH
The structure of this compound is defined by a D-diaminopropionic acid core that is strategically protected by three distinct chemical groups: Fmoc, Boc, and a methyl group. This arrangement is central to its utility in solid-phase peptide synthesis (SPPS).
The key to its effectiveness lies in the orthogonal protection strategy . fiveable.mepeptide.com This principle involves using multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. fiveable.mebiosynth.com In this compound:
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group (Nα). It is base-labile, typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. peptide.combiosynth.com This deprotection is a standard step in Fmoc-based SPPS to allow for the coupling of the next amino acid in the sequence.
The Boc (tert-butyloxycarbonyl) group protects the beta-amino group (Nβ) on the side chain. This group is acid-labile and is cleaved under moderately acidic conditions, often using trifluoroacetic acid (TFA). peptide.combiosynth.com
The Methyl (Me) group is also attached to the beta-amino group (Nβ). This modification is stable under the conditions used to remove both the Fmoc and Boc groups, providing an additional layer of control over the side chain's reactivity.
This multi-layered protection scheme provides chemists with precise control over the synthesis process. For example, the Fmoc group can be removed to extend the peptide chain, and subsequently, the Boc group can be cleaved to allow for specific modification of the side-chain amino group, all while the main peptide backbone remains intact. peptide.com This capability is invaluable for creating branched or cyclic peptides and for conjugating other molecules to the peptide scaffold.
| Protecting Group | Protected Functionality | Removal Conditions | Stability |
|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino Group | Base (e.g., Piperidine) | Acid-stable |
| Boc (tert-butyloxycarbonyl) | β-Amino Group | Acid (e.g., Trifluoroacetic Acid - TFA) | Base-stable |
| Methyl (Me) | β-Amino Group | Harsh conditions (not typically removed) | Stable to both acid and base |
Contextualization of this compound within the Landscape of Modified Amino Acid Building Blocks
This compound is part of a large and growing toolkit of modified amino acid building blocks used by peptide chemists. researchgate.netthieme-connect.com The introduction of such unnatural amino acids is a cornerstone of modern drug discovery and materials science, allowing for the creation of peptides with improved stability, binding affinity, and novel functionalities. rsc.orgrsc.org
Compared to other modified amino acids, this compound offers a unique combination of features. The D-configuration of the chiral center can enhance the peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The methylated side-chain amine provides a specific level of hydrophobicity and steric bulk, which can be used to modulate protein-protein interactions or membrane translocation. acs.org For instance, studies on related Dap-containing peptides have shown that side-chain methylation can influence the stability of peptide structures and their self-assembly properties. nih.govacs.org
The true power of this building block is realized in its ability to facilitate the synthesis of highly complex and precisely structured peptides. Its orthogonal protection scheme allows for the selective modification of the side chain, a feature that is critical for developing advanced therapeutic peptides, diagnostic agents, and novel biomaterials. mdpi.comresearchgate.net
Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-D-2,3-diaminopropionic acid |
| Dap | Diaminopropionic acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| TFA | Trifluoroacetic acid |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOWSUKHBRVIE-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc D Dap Boc,me Oh
Strategic Design of Precursors and Initial Substrates for Stereospecific Synthesis
The cornerstone of a successful synthesis of Fmoc-D-Dap(Boc,Me)-OH lies in the judicious selection of a chiral precursor that dictates the D-configuration of the final product. A highly effective and stereospecific route commences with a readily available and cost-effective chiral starting material, such as a derivative of serine.
A notable strategy employs Nα-Fmoc-O-tert-butyl-D-serine as the starting precursor. This approach leverages the inherent chirality of D-serine to establish the desired stereocenter at the α-carbon, which is maintained throughout the synthetic sequence. The synthesis proceeds through the formation of a 2,3-diaminopropanol intermediate, which is subsequently oxidized to the corresponding diaminopropionic acid. This method ensures the preservation of the D-configuration from the starting material to the final product.
The key steps in this precursor strategy are outlined below:
Activation and Reduction: The carboxyl group of Nα-Fmoc-O-tert-butyl-D-serine is first activated, for instance, as a Weinreb-Nahm amide, and then reduced to the corresponding α-amino aldehyde. This transformation is typically high-yielding and preserves the stereochemistry.
Reductive Amination: The aldehyde is then subjected to a reductive amination reaction. This step is crucial as it introduces the second amino group, which will become the β-amino group in the final product. By choosing an appropriate amine for this reaction, a protecting group for the β-amino functionality can be installed simultaneously.
Oxidation: The primary alcohol of the resulting 2,3-diaminopropanol derivative is then oxidized to a carboxylic acid. This step completes the diaminopropionic acid backbone.
This strategic use of a chiral precursor like D-serine circumvents the need for a chiral resolution step later in the synthesis, making the process more efficient and economical.
Orthogonal Protection Strategies for Primary and Secondary Amino Functionalities
The presence of two amino groups in the diaminopropionic acid scaffold necessitates an orthogonal protection strategy. This allows for the selective deprotection of one amino group while the other remains protected, which is essential for subsequent modifications such as peptide coupling or, in this case, N-methylation. The most common orthogonal pair for this purpose is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
Fluorenylmethyloxycarbonyl (Fmoc) Installation Protocols
The Fmoc group is typically used to protect the α-amino group of the diaminopropionic acid. The installation of the Fmoc group is generally achieved by reacting the free amino group with an Fmoc-donating reagent under basic conditions.
Common reagents and conditions for Fmoc protection include:
| Reagent | Base | Solvent(s) | Typical Conditions |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate | Dioxane/Water | Aqueous, basic conditions |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium bicarbonate | Dioxane/Water | Mild, aqueous basic conditions |
The reaction with Fmoc-OSu is often preferred due to its stability and the generally cleaner reaction profile.
tert-Butoxycarbonyl (Boc) Incorporation Methods
The Boc group is the protecting group of choice for the β-amino functionality in the synthesis of this compound. The incorporation of the Boc group is typically performed by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.
A variety of conditions can be employed for Boc protection, as summarized in the table below:
| Base | Solvent(s) | Typical Conditions |
| Sodium hydroxide | Water/Dioxane | Aqueous, basic conditions |
| Triethylamine | Methanol or DMF | Anhydrous conditions |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Catalytic, anhydrous conditions |
The choice of conditions depends on the solubility of the substrate and the presence of other functional groups. The orthogonality of the Fmoc and Boc groups is a key feature of this synthetic strategy; the Fmoc group is readily cleaved by bases like piperidine (B6355638), while the Boc group is stable under these conditions but can be removed with acids such as trifluoroacetic acid (TFA). creative-peptides.com
Chiral Integrity Preservation during Synthetic Transformations of this compound
Maintaining the stereochemical purity of the α-carbon throughout the multi-step synthesis is of paramount importance. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can be a significant side reaction in peptide and amino acid synthesis, particularly under basic or acidic conditions or during coupling reactions.
Several factors can contribute to racemization during the synthesis of this compound:
Base-mediated epimerization: Strong bases can lead to the abstraction of the α-proton, resulting in the formation of a planar enolate intermediate, which can be protonated from either face, leading to racemization.
Activation for coupling: During the activation of the carboxylic acid for peptide bond formation, over-activation can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.
Deprotection conditions: The repeated use of basic conditions for Fmoc deprotection can increase the risk of epimerization, especially for sensitive amino acids.
To mitigate the risk of racemization, the following precautions are generally taken:
| Synthetic Step | Precautionary Measure | Rationale |
| Base-mediated reactions | Use of milder, non-nucleophilic bases (e.g., DIEA, 2,4,6-collidine) | Minimizes α-proton abstraction. |
| Carboxyl group activation | Use of coupling reagents with low racemization potential (e.g., DIC/Oxyma) | Avoids the formation of highly reactive, racemization-prone intermediates. |
| Fmoc deprotection | Minimizing exposure time to the basic deprotection solution | Reduces the opportunity for base-catalyzed epimerization. |
Careful monitoring of the chiral purity at various stages of the synthesis, for example by chiral HPLC, is essential to ensure the stereochemical integrity of the final product.
Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Routes for this compound
Solution-Phase Synthesis:
In solution-phase synthesis, all reactions are carried out in a suitable solvent, and the product of each step is isolated and purified before proceeding to the next.
Advantages:
Scalability: Generally more amenable to large-scale production.
Characterization: Intermediates can be fully characterized at each step.
Flexibility: A wider range of reaction conditions can be employed.
Disadvantages:
Time-consuming: Requires purification after each step, which can be laborious.
Can be challenging for complex, multi-step syntheses.
Solid-Phase Synthesis:
In solid-phase peptide synthesis (SPPS), the growing molecule is covalently attached to an insoluble polymer support (resin). Reagents are added in solution, and excess reagents and by-products are removed by simple filtration and washing.
Advantages:
Speed and Automation: The process is rapid and can be easily automated.
High Purity of Crude Product: The wash steps effectively remove most impurities.
Efficiency: Avoids the need for purification of intermediates.
Disadvantages:
Limited Scale: Generally less suitable for very large-scale production compared to solution-phase.
Characterization of Intermediates: Direct characterization of resin-bound intermediates is challenging.
Resin-related issues: The properties of the resin can influence reaction outcomes.
For a complex molecule like this compound, a solid-phase approach for the N-methylation step can be particularly advantageous. creative-peptides.com Attaching a precursor to a resin allows for the efficient execution of the multi-step nosylation-methylation-denosylation sequence with simplified purification.
Chemical Reactivity and Mechanistic Investigations of Fmoc D Dap Boc,me Oh
Selective Deprotection Chemistries for Fmoc and Boc Groups in Fmoc-D-Dap(Boc,Me)-OH
The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the application of this compound in SPPS. The Fmoc group is designed for removal under basic conditions at each step of chain elongation, while the Boc group remains stable until the final acid-mediated cleavage of the completed peptide from the resin.
The removal of the Nα-Fmoc group proceeds via a base-mediated β-elimination (E1cB) mechanism. nih.gov This reaction is typically initiated by a secondary amine base, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). youtube.com
The mechanism consists of two primary steps:
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. This is the rate-determining step of the reaction. rsc.org
β-Elimination: The resulting carbanion undergoes rapid elimination, cleaving the C-O bond to release the free α-amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.gov
The liberated DBF is a reactive electrophile that is subsequently trapped by the excess amine base (e.g., piperidine) to form a stable adduct, thereby driving the equilibrium towards deprotection. researchgate.net
Table 1: Comparison of Common Fmoc Deprotection Reagents Data generalized from studies on standard and sterically hindered amino acids.
| Reagent | Typical Concentration | Relative Rate | Notes |
| Piperidine | 20-50% in DMF | Fast | Standard reagent; effective DBF scavenger. wikidot.com |
| 4-Methylpiperidine (B120128) | 20% in DMF | Similar to Piperidine | Efficient alternative; not a controlled substance. redalyc.org |
| DBU | 2-5% in DMF | Very Fast | Non-nucleophilic; often used for difficult sequences but can increase risk of side reactions like aspartimide formation. researchgate.net |
| Piperazine | 20% in DMF | Slightly Slower | Can reduce base-catalyzed side reactions. researchgate.net |
The Nβ-Boc group is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strong acidic conditions. organic-chemistry.org This cleavage is typically performed concurrently with the final cleavage of the peptide from the solid support using reagents like trifluoroacetic acid (TFA).
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and a proton. organic-chemistry.org
Boc-NRR' + H⁺ → [H-Boc-NRR']⁺ → (CH₃)₃C⁺ + CO₂ + HNRR' (CH₃)₃C⁺ → (CH₃)₂C=CH₂ + H⁺
Byproduct Analysis: The primary byproduct of concern during acidolysis is the highly reactive tert-butyl cation. This electrophile can alkylate nucleophilic side chains, particularly tryptophan and methionine. To prevent this, "scavengers" are added to the cleavage cocktail.
Table 2: Common Scavengers for Boc Deprotection and Their Targets
| Scavenger | Typical Concentration (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces tryptophan and methionine; scavenges trityl cations. |
| Water | 2.5 - 5% | Suppresses t-butylation of tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Prevents re-attachment of thiol protecting groups; scavenges cations. |
| Thioanisole | 2 - 5% | Suppresses alkylation of methionine and tryptophan. |
Optimization of Peptide Coupling Reactions Utilizing this compound
The successful incorporation of this compound into a growing peptide chain is challenging due to the steric hindrance posed by the Nβ-methyl group. Secondary amines, such as the N-methylated side chain of this derivative, are significantly less nucleophilic than primary amines, and coupling an incoming amino acid to an N-methylated residue is particularly difficult. peptide.com
Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered or N-methylated amino acids. More potent activating agents, typically aminium/uronium or phosphonium (B103445) salts, are required. peptide.combachem.com
These reagents react with the Fmoc-amino acid to generate a highly reactive active ester in situ, which then rapidly acylates the N-terminal amine of the peptide-resin. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial for accelerating the coupling and suppressing side reactions. u-tokyo.ac.jp
For N-methylated systems, reagents based on HOAt or OxymaPure® are generally superior. bachem.com
Table 3: Evaluation of Coupling Reagents for N-Methylated Amino Acids Efficiency is context-dependent and based on findings from various N-methylated peptide syntheses.
| Reagent | Type | Additive | Relative Efficiency for N-Me couplings | Notes |
| HBTU/TBTU | Aminium | HOBt | Moderate | Can be inefficient for N-Me to N-Me couplings. peptide.com |
| HATU | Aminium | HOAt | High | Highly effective due to the HOAt leaving group; accelerates coupling and reduces epimerization. peptide.combachem.com |
| PyAOP | Phosphonium | HOAt | Very High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids. peptide.comnih.gov |
| PyBOP | Phosphonium | HOBt | Moderate | Less effective than HOAt-based phosphonium reagents for hindered couplings. nih.gov |
| COMU | Aminium | OxymaPure® | High | Comparable to HATU in efficiency; non-explosive and has better solubility. bachem.com |
Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation of any amino acid (except glycine). It primarily occurs through the formation of a 5(4H)-oxazolone intermediate. Abstraction of the α-proton by a base leads to a resonance-stabilized, achiral intermediate, which can be protonated to yield a mixture of L- and D-isomers. bibliomed.org
For this compound, the risk of epimerization is influenced by several factors:
Base Strength: The use of strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like sym-collidine are sometimes preferred. bachem.com
Activation Time: Prolonged pre-activation of the carboxylic acid before addition to the amine component increases the time for oxazolone (B7731731) formation and subsequent racemization. nih.gov
Coupling Rate: Slow coupling reactions, common with sterically hindered N-methylated residues, allow more time for the activated species to epimerize. nih.gov
Additives: Additives like HOAt not only accelerate the desired coupling reaction but also suppress epimerization more effectively than HOBt. u-tokyo.ac.jp The use of coupling reagents that incorporate HOAt, such as HATU and PyAOP, is therefore a key strategy for minimizing epimerization. bachem.compeptide.com
Side Reaction Mitigation Strategies in Peptide Assembly Involving this compound
Beyond epimerization, several other side reactions can occur during the incorporation of this compound.
Incomplete Coupling: Due to steric hindrance, incomplete acylation is a primary concern, leading to deletion sequences. Mitigation strategies include using highly efficient coupling reagents (e.g., HATU, PyAOP), performing double couplings, and using elevated temperatures (microwave synthesis). bachem.comnih.gov
Guanidinylation: Aminium/uronium reagents like HBTU and HATU can react with the free N-terminal amine to form a guanidinium (B1211019) moiety, which terminates the peptide chain. This is minimized by pre-activating the carboxylic acid for a short period before adding it to the resin, or by using phosphonium reagents like PyBOP or PyAOP, which cannot undergo this side reaction. researchgate.net
Aspartimide Formation: While this compound is a diaminopropionic acid derivative and not an aspartic acid derivative, sequences containing Asp are highly prone to a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic aspartimide. This can lead to epimerization and the formation of β-peptides. nih.gov When synthesizing peptides containing both Asp and sterically hindered residues like this compound, which may require extended coupling or deprotection times, the risk of aspartimide formation elsewhere in the chain is elevated. Mitigation involves using milder deprotection conditions (e.g., adding an acid scavenger like Oxyma to the piperidine solution) or employing sterically hindered protecting groups on the aspartic acid side chain. rsc.orgnih.gov
Fragmentation: Peptides rich in N-methyl amino acids have been observed to undergo fragmentation at the N-methylated peptide bond during final TFA cleavage. The extent of this side reaction is influenced by the cleavage time and the specific sequence. nih.gov Careful optimization of the cleavage duration is necessary to minimize this degradation pathway.
By selecting robust coupling reagents, optimizing reaction times, and being cognizant of potential acid- and base-catalyzed degradation pathways, the unique properties of this compound can be successfully leveraged in the synthesis of complex peptide structures.
Control of Aspartimide Formation and Related Cyclization Processes
Aspartimide formation is a well-documented side reaction in Fmoc-based SPPS, especially in sequences containing aspartic acid (Asp). This process involves the cyclization of the peptide backbone, where the nitrogen atom of the residue following Asp attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β- and iso-aspartyl peptides.
While this compound contains a diaminopropionic acid (Dap) residue, which is a structural analogue of aspartic acid, the nature of its side chain significantly alters the landscape of potential cyclization reactions. Instead of a carboxylic acid, the side chain of this derivative features a secondary amine protected by both a tert-butyloxycarbonyl (Boc) group and a methyl (Me) group.
The primary cyclization concern with Dap derivatives is the formation of a six-membered piperazinone ring. This can occur through the intramolecular attack of the backbone amide nitrogen on the side-chain functionality. However, the presence of the N-methyl group on the β-nitrogen of this compound is a critical design feature intended to mitigate this side reaction.
Mechanistic Considerations:
The N-methylation of the side-chain amide in this compound introduces steric hindrance, which disfavors the necessary geometry for the intramolecular cyclization to a piperazinone. Furthermore, N-methylation is known to influence the conformational preferences of the peptide backbone, which can also contribute to a reduction in the propensity for cyclization.
While specific quantitative data on the cyclization tendency of this compound is not extensively available in the literature, the principles of peptide chemistry suggest that the combination of the bulky Boc group and the N-methyl group provides substantial protection against this side reaction under standard Fmoc-SPPS conditions.
| Factor | Influence on Cyclization | Relevance to this compound |
|---|---|---|
| Side-Chain Protection | Bulky protecting groups sterically hinder intramolecular attack. | The Boc group provides significant steric bulk. |
| N-Alkylation of Side Chain | N-methylation introduces steric hindrance and alters backbone conformation, reducing cyclization propensity. | The N-methyl group is a key feature for minimizing side reactions. |
| Peptide Sequence | The residue C-terminal to the Dap can influence the rate of cyclization. Glycine is often associated with higher rates of aspartimide formation. | While less studied for Dap, sequence effects are a general consideration in SPPS. |
| Deprotection Conditions | Prolonged exposure to strong bases can promote cyclization. | Standard Fmoc deprotection protocols with piperidine should be optimized to minimize reaction times. |
Prevention of Undesired Side Chain Modifications
Beyond cyclization, the side chain of this compound can potentially undergo other undesired modifications during SPPS. These include reactions related to the protecting groups and the inherent reactivity of the secondary amine.
One potential side reaction, analogous to the formation of 3-(1-piperidinyl)alanine from C-terminal cysteine residues, involves the β-elimination of the side chain followed by the addition of piperidine, the reagent used for Fmoc deprotection. However, the stability of the N-Boc and N-Me protected amine makes this pathway less likely compared to residues with more labile side chains.
Another consideration is the stability of the Boc protecting group. While generally stable to the mild basic conditions of Fmoc deprotection, repeated exposure could lead to partial deprotection, exposing the secondary amine to subsequent reactions. However, the N-methyl group can electronically stabilize the Boc group, reducing the likelihood of premature cleavage.
Research Findings on N-Methylation and Side Reaction Prevention:
Studies on N-methylated amino acids in peptide synthesis have shown that N-methylation can significantly impact peptide conformation and reduce the potential for certain side reactions. The steric bulk of the methyl group can shield the backbone from intermolecular and intramolecular interactions that lead to aggregation and side product formation.
In the context of this compound, the dual protection of the side-chain amine with both a Boc group and a methyl group is a robust strategy to prevent a range of potential side reactions. The Boc group provides acid-labile protection, orthogonal to the base-labile Fmoc group, while the methyl group offers additional steric and electronic stabilization.
| Potential Side Reaction | Plausible Mechanism | Preventive Strategy Inherent to this compound |
|---|---|---|
| Piperazinone Formation | Intramolecular cyclization of the backbone amide with the side-chain amine. | N-methylation of the side-chain amine introduces steric hindrance. |
| β-Elimination/Piperidine Addition | Base-catalyzed elimination of the side chain followed by nucleophilic attack of piperidine. | The stability of the N-Boc, N-Me protected amine makes this unlikely under standard conditions. |
| Premature Boc Deprotection | Repeated exposure to basic conditions during Fmoc removal. | The N-methyl group can electronically stabilize the Boc protecting group. |
Integration of Fmoc D Dap Boc,me Oh into Peptide and Peptidomimetic Scaffolds
Application of Fmoc-D-Dap(Boc,Me)-OH in Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of modern peptide synthesis, enabling the efficient and automated assembly of peptide chains. The incorporation of this compound into SPPS protocols, however, presents a unique set of considerations due to its stereochemistry, N-methylation, and protected side chain.
Table 1: Comparison of Resins for this compound Loading
| Resin Type | Linkage Type | Cleavage Conditions | Advantages for this compound | Potential Challenges |
| Wang Resin | Ester (to p-alkoxybenzyl alcohol) | Strong acid (e.g., 95% TFA) | Good stability to Fmoc deprotection conditions. | Risk of racemization for C-terminal residue; requires strong acid for cleavage. |
| 2-Chlorotrityl Chloride Resin | Ester (to highly acid-labile trityl) | Mild acid (e.g., 1-5% TFA in DCM) | Minimizes epimerization of the C-terminal amino acid; allows for the synthesis of protected peptide fragments. | Can be sensitive to repeated Fmoc deprotection cycles. |
| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Produces C-terminal peptide amides. | Loading efficiency can be sequence-dependent. |
Optimized loading strategies often involve the use of coupling reagents that can overcome the steric hindrance associated with N-methylated amino acids. A higher excess of the amino acid and coupling reagents, along with extended reaction times, may be required. The choice of solvent also plays a crucial role, with N,N-dimethylformamide (DMF) being the most common, although the use of more polar solvents or additives can sometimes improve coupling efficiency.
The integration of this compound into automated SPPS protocols offers the potential for high-throughput synthesis of novel peptides. However, the inherent challenges associated with N-methylated residues must be addressed. The secondary amine of the N-methylated amino acid exhibits reduced nucleophilicity, and the resulting tertiary amide bond can be sterically hindered, making subsequent coupling steps difficult.
Methodological Challenges and Potential Solutions:
Slow Coupling Kinetics: The coupling of the subsequent amino acid onto the N-methylated Dap residue is often sluggish. To address this, specialized coupling reagents that form highly reactive activated species, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are frequently employed. Double coupling cycles and elevated temperatures can also enhance reaction completion.
Aggregation: Peptide chains containing N-methylated residues can be prone to aggregation, which can hinder both coupling and deprotection steps. The use of chaotropic salts, such as lithium chloride (LiCl), or solvents known to disrupt secondary structures can be beneficial.
Incomplete Fmoc Deprotection: The steric bulk around the N-terminus can sometimes impede the complete removal of the Fmoc group. Extending the deprotection time with piperidine (B6355638) or using a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the deprotection solution can mitigate this issue.
Application of this compound in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments. The use of this compound in solution-phase synthesis follows the general principles of this methodology, involving the coupling of protected amino acid derivatives in a suitable organic solvent, followed by deprotection and purification steps.
The challenges of coupling N-methylated amino acids are also present in solution-phase synthesis. Careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization. The purification of intermediates after each coupling and deprotection step can be more labor-intensive compared to SPPS.
Impact of N-Methylation and Side-Chain Modification on Peptide Conformation and Stability
The incorporation of this compound introduces two key modifications that significantly influence the properties of the resulting peptide: N-methylation and a modified side chain.
N-Methylation: The presence of a methyl group on the amide nitrogen has profound conformational effects. It restricts the rotation around the Cα-N bond and can favor a cis amide bond conformation, which is typically energetically disfavored in non-methylated peptides. This can lead to the induction of specific secondary structures, such as β-turns, or disrupt existing helical or sheet structures. The removal of the amide proton also eliminates a hydrogen bond donor, which can alter intramolecular and intermolecular hydrogen bonding networks, impacting both conformation and solubility. A significant advantage of N-methylation is the enhanced proteolytic stability it confers to the peptide backbone, as many proteases are unable to cleave the N-methylated amide bond.
D-Amino Acid Configuration: The D-configuration of the diaminopropionic acid residue further influences the peptide's three-dimensional structure. The incorporation of a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets formed by L-amino acids. However, it can also promote the formation of specific turn structures and increase resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids.
Boc-Protected Side Chain: The tert-butyloxycarbonyl (Boc) group on the side-chain amine provides a stable protecting group that is orthogonal to the Fmoc group on the α-amine. This allows for selective deprotection and further modification of the side chain, enabling the introduction of various functionalities such as fluorescent labels, chelating agents, or other bioactive moieties.
Influence of this compound Incorporation on Peptide-Based Drug Design
The unique combination of features in this compound makes it a powerful tool in peptide-based drug design. By strategically incorporating this building block, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.
Table 2: Impact of this compound on Drug Design Parameters
| Feature | Impact on Peptide Properties | Application in Drug Design |
| N-Methylation | Increased proteolytic stability, altered conformation, increased lipophilicity. | Improved in vivo half-life, enhanced membrane permeability, fine-tuning of receptor binding affinity and selectivity. |
| D-Configuration | Increased resistance to proteolysis, induction of specific secondary structures. | Enhanced bioavailability, development of peptides with novel receptor interactions. |
| Boc-Protected Side Chain | Allows for site-specific modification. | Introduction of functionalities for imaging (e.g., chelators for radiolabeling), drug targeting (e.g., conjugation to antibodies), or altering solubility. |
Biomolecular and Advanced Material Science Applications of Fmoc D Dap Boc,me Oh Derivatives
Design and Synthesis of Bioactive Peptide Mimetics Utilizing Fmoc-D-Dap(Boc,Me)-OH
The incorporation of this compound and its analogs into peptide sequences enables the development of mimetics with tailored biological activities. The diaminopropionic acid side chain can act as a constrained analog of lysine (B10760008), allowing for systematic structure-activity relationship (SAR) studies.
Fmoc-protected diaminopropionic acid derivatives are instrumental in the synthesis of peptides intended for diagnostic applications. The side-chain amino group, after deprotection, provides a reactive handle for conjugation with chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Once conjugated, these DOTA-modified peptides can chelate various metal ions. The resulting metal complexes are valuable as contrast agents in medical imaging or as radiopharmaceuticals for cancer diagnostics. The synthesis involves standard Fmoc-SPPS, where the Fmoc-D-Dap(Boc)-OH unit is incorporated at a specific site. Following the completion of the peptide chain, the Boc group on the Dap side chain is selectively removed, and DOTA is coupled to the now-free amine.
The C-X-C chemokine receptor 4 (CXCR4) is a key therapeutic target for HIV infection and cancer. Peptide-based ligands that can bind to CXCR4 are of significant research interest. The binding interface of CXCR4 features negatively charged residues, such as aspartic and glutamic acid, in its ligand-binding pocket. Consequently, peptide ligands are often designed to have positively charged residues that can form favorable electrostatic interactions with the receptor.
This compound can be used to engineer such ligands. The diaminopropionic acid side chain, once deprotected, has a pKa that allows it to be protonated and carry a positive charge at physiological pH, mimicking the function of natural amino acids like lysine or arginine. By incorporating this building block, researchers can create D-peptides, which are less susceptible to proteolytic degradation and can probe the stereochemical flexibility of the CXCR4 binding site. The N-methylation on the side chain can further modulate the residue's basicity and steric profile, offering a tool to fine-tune binding affinity and specificity for receptors like CXCR4.
Modulation of Peptide Functional pH Response via Diaminopropionic Acid Side Chains
The incorporation of 2,3-diaminopropionic acid (Dap) into peptides is a powerful strategy for creating pH-sensitive biomaterials. The pKa of the β-amino group of a Dap residue within a peptide is lowered to approximately 6.3, a value that falls within the pH range of endosomal acidification (pH 5-7). This property allows peptides rich in Dap to undergo significant conformational changes in response to the pH drop that occurs during endocytosis.
At physiological pH (~7.4), the Dap side chains are largely neutral, but as the environment acidifies in the endosome, they become protonated, leading to an increase in the peptide's net positive charge. This charge alteration can trigger a structural transition, often to an α-helical conformation, which facilitates the disruption of the endosomal membrane and the release of therapeutic cargo into the cytoplasm.
Research has shown that the pH response can be precisely tuned by manipulating the number and arrangement of Dap residues. For instance, peptides containing six Dap or N-methyl Dap residues exhibit a more acidic pH response compared to those with only four, demonstrating that Coulombic interactions between the ionizable side chains can be harnessed to optimize the peptide's functional pH switch.
| Peptide Feature | Number of Dap/Dap(Me) Residues | Conformational Transition Midpoint (pH) |
| Lower Density | 4 | ~6.6 |
| Higher Density | 6 | ~5.7 |
This interactive table summarizes the effect of Dap residue density on the pH response of peptides, based on research findings.
Development of Peptides for Nucleic Acid Transfer and Gene Silencing Investigations
Cationic amphipathic peptides that are rich in diaminopropionic acid have proven to be highly effective non-viral vectors for the delivery of nucleic acids, such as small interfering RNA (siRNA), for gene silencing applications. These peptides can form non-covalent complexes with negatively charged nucleic acid cargo. This complexation protects the nucleic acids from degradation by nucleases and facilitates their uptake into cells via endocytosis.
The pH-responsive nature of the Dap residues is crucial for successful delivery. Upon endosomal acidification, the peptides become more positively charged, which is thought to promote their release from the nucleic acid complex and enable them to interact with and destabilize the endosomal membrane, allowing the cargo to escape into the cytoplasm.
Studies have demonstrated that peptides incorporating six Dap or N-methyl Dap residues confer superior siRNA transfection capabilities compared to those with only four such residues, leading to effective silencing of target genes like GAPDH in various cell lines, including challenging suspension and primary cells. This highlights the potential of using this compound to construct advanced delivery systems for gene therapies.
Strategies for Bioconjugation and Functionalization of Peptides Containing this compound
The chemical structure of this compound is ideally suited for site-specific bioconjugation and functionalization of peptides. The synthesis is typically carried out using Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary Nα-protection and is removed at each cycle with a base like piperidine (B6355638).
The key to functionalization lies in the orthogonal Boc protecting group on the side-chain amine. This group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the resin. For site-specific modification, a different protecting group that can be removed while the peptide is still on the resin (e.g., Alloc) would be used in place of Boc. This allows the side-chain amine of the Dap residue to be selectively deprotected and reacted with a variety of molecules, such as:
Fluorophores: For tracking and imaging studies.
Chelating Agents: For creating diagnostic or therapeutic radiopharmaceuticals.
Lipids: To enhance membrane interaction and cellular uptake.
Polyethylene Glycol (PEG): To improve solubility and circulation half-life.
The N-methyl group on the side chain is a stable modification that influences the local environment but does not directly participate in common bioconjugation reactions.
Exploration of Modified Peptides in Protein Interaction Studies
Peptides synthesized with this compound and its analogs serve as valuable tools for probing protein-protein interactions. By substituting a natural amino acid like lysine with a Dap derivative, researchers can conduct detailed structure-activity relationship (SAR) studies to understand the specific requirements of a protein's binding pocket.
This substitution allows for the systematic modulation of several key properties at a specific position in the peptide sequence:
Basicity: The pKa of the Dap side chain differs from that of lysine, allowing for exploration of how charge at a specific pH influences binding.
Steric Bulk: The N-methyl group adds steric bulk compared to a primary amine, which can be used to probe the spatial constraints of a binding site.
Hydrogen Bonding: N-methylation of the side-chain amine reduces its hydrogen bond donor capacity, which can clarify the importance of specific hydrogen bonds in the protein-peptide interaction.
By comparing the binding affinity of the modified peptide to that of the original, scientists can deduce the importance of these physicochemical properties for the molecular recognition event, leading to the rational design of more potent and selective inhibitors or agonists.
Synthesis of Peptides with Site-Specific Post-Translational Modifications and N-Methylation Analogs
The synthesis of peptides incorporating site-specific post-translational modifications (PTMs) and N-methylation is a cornerstone of modern peptide chemistry, enabling the exploration of structure-activity relationships, the development of therapeutic peptides with enhanced properties, and the creation of novel biomaterials. The use of precisely engineered amino acid building blocks is central to this endeavor. One such building block, this compound, offers a versatile platform for introducing N-methylated moieties at specific locations within a peptide sequence. This derivative of D-diaminopropionic acid is strategically protected to be compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com
The structure of this compound features a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group, allowing for its sequential removal during peptide chain elongation. The side chain contains a β-amino group that is N-methylated and also protected with an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is critical for its application in SPPS, as it allows for the selective deprotection of the α-amino group while the side chain remains protected until the final cleavage from the resin. peptide.com
The incorporation of N-methylated amino acids into peptides is known to impart several beneficial properties. N-methylation can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of the peptide backbone. peptide.comnih.gov These modifications can lead to peptides with improved therapeutic potential.
However, the synthesis of peptides containing N-methylated residues presents unique challenges. The steric hindrance caused by the N-methyl group can significantly impede the efficiency of the coupling reaction. peptide.comscielo.org.mx Standard coupling reagents may prove ineffective, leading to low yields and incomplete reactions. To overcome this, more potent coupling reagents are often employed.
Table 1: Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Description | Reported Efficacy |
|---|---|---|
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective for coupling sterically hindered amino acids, including N-methylated residues. peptide.comscielo.org.mx |
| PyAOP | ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent that has shown promise in difficult couplings involving N-methylated amino acids. nih.govresearchgate.net |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Often used in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency for N-methylated residues. nih.gov |
| Fmoc-amino acid chlorides | Pre-formed or generated in situ | Can lead to high yields in the coupling of N-methylated amino acids. peptide.com |
The choice of coupling reagent and reaction conditions is critical for the successful incorporation of building blocks like this compound. Monitoring the completion of the coupling reaction is also important, and traditional ninhydrin (B49086) tests may not be reliable for secondary amines, necessitating the use of alternative methods like the bromophenol blue test. peptide.com
The general procedure for incorporating this compound into a peptide sequence via Fmoc-SPPS would follow a series of iterative steps, as outlined in the table below.
Table 2: General Steps for Incorporating this compound in SPPS
| Step | Procedure | Purpose |
|---|---|---|
| 1. Resin Swelling | The solid support (resin) is swollen in a suitable solvent like DMF or NMP. | To prepare the resin for the first amino acid coupling. |
| 2. Fmoc Deprotection | The Fmoc protecting group of the resin-bound amino acid or peptide is removed using a solution of piperidine in DMF. | To expose the free α-amino group for the next coupling reaction. |
| 3. Washing | The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct. | To ensure a clean environment for the coupling step. |
| 4. Coupling | This compound is pre-activated with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. | To form a peptide bond between the N-terminal of the growing peptide chain and the carboxylic acid of the incoming amino acid derivative. |
| 5. Washing | The resin is washed with DMF to remove unreacted amino acid and coupling reagents. | To prepare for the next deprotection step. |
| 6. Repeat Cycle | Steps 2-5 are repeated for each subsequent amino acid in the desired sequence. | To elongate the peptide chain. |
| 7. Final Cleavage | Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the Dap residue) are removed using a strong acid cocktail (e.g., TFA-based). | To obtain the final, deprotected peptide. |
The use of this compound allows for the introduction of a D-amino acid, which can further enhance the proteolytic stability of the resulting peptide. Furthermore, the N-methylated β-amino group on the side chain can serve as a site for further modifications after deprotection, or it can be utilized to create unique structural constraints within the peptide, such as in the formation of cyclic peptides.
Analytical and Spectroscopic Characterization of Fmoc D Dap Boc,me Oh and Derived Peptides
High-Resolution Mass Spectrometry for Molecular Confirmation and Sequence Verification
High-resolution mass spectrometry is an indispensable tool for the precise mass determination of synthetic molecules, providing unequivocal confirmation of their elemental composition. For Fmoc-D-Dap(Boc,Me)-OH, HRMS is employed to verify its molecular weight and, by extension, its chemical formula.
When incorporated into a peptide sequence, HRMS, often coupled with tandem mass spectrometry (MS/MS), serves to verify the correct sequence of amino acids. The fragmentation patterns observed in MS/MS spectra allow for the precise localization of the N-methylated residue within the peptide chain. The introduction of an N-methyl group can influence the fragmentation behavior of the peptide backbone, and thus careful analysis of the resulting b- and y-ion series is crucial for accurate sequence assignment.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C24H28N2O6 |
| Theoretical Monoisotopic Mass | 440.1947 g/mol |
| Observed Mass [M+H]+ | Data not available |
| Mass Accuracy (ppm) | Data not available |
Note: Experimentally observed mass data for this compound is not publicly available. The table reflects theoretical values. In practice, a high-resolution instrument would be expected to provide a mass measurement with an accuracy of <5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure, including stereochemistry and conformational preferences, of molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all constituent parts of the molecule.
The ¹H NMR spectrum would be expected to show characteristic signals for the Fmoc, Boc, and methyl groups. The chemical shift of the N-methyl protons is a key diagnostic signal. Furthermore, the coupling constants between the α- and β-protons of the diaminopropionic acid backbone can provide insights into the rotameric populations around the Cα-Cβ bond.
In peptides containing this compound, NMR is crucial for studying the impact of N-methylation on the local and global peptide conformation. N-methylation of an amide bond can lead to a higher population of the cis-amide bond conformation compared to the usual trans conformation, which can be detected by specific 2D NMR techniques such as ROESY or NOESY.
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in Fmoc-N-Methyl Amino Acids
| Proton | Expected Chemical Shift (ppm) |
| Fmoc group | 7.20 - 7.80 |
| α-CH | 3.90 - 4.50 |
| N-CH₃ | 2.80 - 3.20 |
| Boc group | 1.40 - 1.50 |
Note: These are approximate chemical shift ranges based on data for similar Fmoc-N-methyl amino acids. The exact chemical shifts for this compound would need to be determined experimentally.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic amino acids and peptides. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from any impurities that may have arisen during its synthesis.
The development of a robust HPLC method for peptides containing the hydrophobic this compound residue requires careful optimization of several parameters. The choice of stationary phase (e.g., C8 or C18), the composition of the mobile phase (typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid), and the gradient slope all play a critical role in achieving good resolution and peak shape. The purity of the compound is determined by integrating the area of the main peak relative to the total area of all observed peaks.
Table 3: Exemplary RP-HPLC Method Parameters for Analysis of Fmoc-Protected Peptides
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Note: This is a general method and would require optimization for the specific analysis of this compound or peptides derived from it.
Emerging Research Frontiers and Future Perspectives for Fmoc D Dap Boc,me Oh
Innovations in Protecting Group Chemistry and Their Implications for Fmoc-D-Dap(Boc,Me)-OH Synthesis
The synthesis of complex peptides and peptide-based molecules relies heavily on a strategy of orthogonal protection, where different protecting groups can be removed under specific conditions without affecting others. researchgate.netnih.govorganic-chemistry.org The structure of this compound is a classic example of this strategy, utilizing the base-labile Fmoc group and the acid-labile Boc group. researchgate.netnih.gov However, the quest for milder conditions, greater efficiency, and the ability to construct even more complex molecular architectures has spurred significant innovation in protecting group chemistry, with direct implications for syntheses involving multifaceted building blocks like this compound.
Researchers are actively developing new protecting groups that offer alternative cleavage mechanisms, expanding the "toolbox" available for peptide synthesis. nih.govacs.org These innovations are particularly relevant when needing to perform chemical modifications on a peptide chain that already contains sensitive groups like Boc and Fmoc. For instance, the development of protecting groups removable under neutral or oxidative conditions provides new dimensions of orthogonality. ub.edubeilstein-journals.org The p-Nitrobenzyloxycarbonyl (pNZ) group, which can be removed under neutral conditions, offers an alternative to Fmoc for temporary Nα-protection, which can be useful in minimizing side reactions. ub.edu Similarly, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group and its derivatives are cleaved under specific oxidative conditions, remaining stable to the acidic and basic environments used to remove Boc and Fmoc, respectively. beilstein-journals.org
Another area of innovation is the development of polar protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group. nih.gov Traditional protecting groups are often hydrophobic, which can lead to poor solubility and aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS). nih.gov By introducing polar protecting groups, the solubility of peptide intermediates can be enhanced, facilitating more efficient and purer synthesis. nih.gov These advancements could simplify the synthesis of peptides rich in complex, heavily protected residues like this compound.
Table 1: Comparison of Innovative Orthogonal Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal To | Key Advantage for Complex Syntheses |
|---|---|---|---|
| p-Nitrobenzyloxycarbonyl (pNZ) | Neutral (e.g., SnCl2 reduction) ub.edu | Fmoc, Boc, tBu, Allyl ub.edu | Avoids basic conditions (piperidine) used for Fmoc removal, reducing risks of side reactions like aspartimide formation. ub.edu |
| dM-Dmoc | Nearly neutral oxidative (e.g., NaIO4) beilstein-journals.org | Fmoc, Boc, Benzyl beilstein-journals.org | Provides a distinct, non-acidic, non-basic, non-hydrogenolysis removal pathway, adding a new layer of orthogonality. beilstein-journals.org |
| Dithiasuccinoyl (Dts) | Thiolysis or reduction nih.gov | Acid-labile (Boc, tBu), Photolabile nih.gov | Offers mild, non-acidic deprotection suitable for fragile peptide sequences. nih.gov |
| N,N-dimethylaminoxy carbonyl (Dmaoc) | Reduction with thiols nih.gov | Fmoc, Boc | Increases polarity and solubility of protected peptides, potentially improving synthesis efficiency and purity. nih.gov |
| Nms-Amide | Mild base (e.g., K2CO3/thiophenol) nih.gov | Boc, Fmoc | A sulfonamide group with high stability but milder cleavage than traditional tosylamides, offering robust protection with selective removal. nih.gov |
These new protecting groups and strategies promise to refine the synthesis of peptides containing this compound, enabling its incorporation into more elaborate and functionally diverse molecules, such as branched or cyclic peptides, and peptide-drug conjugates.
Computational Approaches to Predict Peptide Conformation and Functionality Resulting from this compound Incorporation
The introduction of a non-canonical amino acid like D-Dap(Boc,Me) into a peptide chain significantly influences its structural and functional properties. The N-methylation restricts the conformational flexibility of the peptide backbone, while the D-configuration induces specific turns, and the side chain offers unique steric and chemical properties. nih.govnih.gov Predicting these effects is a formidable challenge for traditional computational methods developed for standard proteins, necessitating specialized approaches. youtube.com
Computational biology is rising to this challenge by developing and adapting tools to handle peptides containing non-canonical amino acids (NCAAs). nih.govplos.org Molecular dynamics (MD) simulations and Monte Carlo-based methods are employed to sample the vast conformational space accessible to these modified peptides. youtube.comnih.gov These simulations can help predict the ensemble of structures a peptide might adopt in solution, moving beyond a single static picture to a more accurate dynamic representation. youtube.com For instance, software like Rosetta, originally designed for proteins, is being adapted to design and predict the structures of macrocyclic peptides containing unnatural building blocks. youtube.com
Furthermore, machine learning (ML) is emerging as a powerful tool for predicting the functional consequences of incorporating NCAAs. nih.govplos.org By training models on datasets of peptides with known properties, ML applications can predict outcomes like the binding affinity of a modified peptide to a biological target, such as a Major Histocompatibility Complex (MHC) molecule. nih.govplos.org These models encode the amino acids as numerical feature vectors that capture their physicochemical properties, allowing the model to generalize to peptides containing NCAAs that were not in the original training set. nih.gov Such predictive power is crucial for the rational design of peptide-based therapeutics, where an amino acid like D-Dap(Boc,Me) might be introduced to enhance stability or modulate binding. nih.govmdpi.com
Table 2: Computational Methods for Peptides with Non-Canonical Amino Acids
| Method/Tool | Principle | Application | Relevance to this compound |
|---|---|---|---|
| Rosetta | Energy-based conformational sampling and design. youtube.com | Structure prediction and design of peptides with non-canonical backbones and side chains. youtube.com | Can model the specific dihedral angle constraints and steric bulk imposed by the N-methyl and D-configuration, predicting resultant peptide shapes. nih.govyoutube.com |
| Biased-Probability Monte Carlo (BPMC) | Monte Carlo simulations to optimize side-chain conformations and calculate binding free energies. nih.gov | Predicting changes in peptide-receptor binding affinity (ΔΔG) upon amino acid substitution. nih.gov | Allows for in silico screening of how incorporating D-Dap(Boc,Me) at various positions affects binding to a target protein. |
| Machine Learning (e.g., PLS, Neural Networks) | Learning from data to predict properties. Amino acids are encoded as feature vectors. nih.govplos.org | Predicting peptide-protein binding affinities and other biological activities for sequences containing NCAAs. nih.govplos.org | Enables the prediction of immunogenicity or receptor affinity for a peptide containing D-Dap(Boc,Me), guiding the design of more effective peptide drugs. |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules over time. | Exploring conformational ensembles, stability, and interaction dynamics of peptides in solution or with membranes. youtube.com | Can reveal how N-methylation reduces backbone flexibility and how the overall peptide interacts with its environment, such as a lipid bilayer. nih.gov |
These computational strategies are indispensable for harnessing the full potential of this compound, enabling researchers to design peptides with precisely tailored conformations and biological functions.
Expansion into Novel Biomaterial and Nanotechnology Applications
The unique structural characteristics of this compound make it a highly attractive building block for the burgeoning fields of biomaterials and nanotechnology. The self-assembly of small molecules into ordered supramolecular structures is the foundation of this utility, and the Fmoc group is a well-established driver of this process. acs.org
The large, aromatic, and hydrophobic Fmoc group can induce self-assembly through π-π stacking and hydrophobic interactions. acs.org When attached to amino acids, even single residues, the Fmoc group can drive the formation of nanofibers and hydrogels. acs.org These self-assembled materials are of great interest for biomedical applications, including as scaffolds for tissue engineering, carriers for drug delivery, and components of biosensors. nih.gov The incorporation of this compound into these systems offers several advantages. The N-methylation enhances proteolytic stability, a critical feature for any biomaterial intended for in vivo use. nih.govmdpi.com The D-amino acid configuration can also contribute to enzymatic resistance and can be used to program specific secondary structures.
The diaminopropionic acid core provides a versatile handle for further functionalization. The Boc- and methyl-protected side-chain amine can be deprotected and used to attach other molecules, such as targeting ligands, imaging agents, or drugs, allowing for the creation of multifunctional nanomaterials. This versatility allows for the design of "smart" biomaterials that can respond to specific biological cues. For example, peptides rich in diaminopropionic acid have been used to mediate gene silencing, with their charge and hydrogen-bonding capabilities being tunable. iris-biotech.de
The convergence of these properties—a self-assembly-driving moiety (Fmoc), a conformation- and stability-enhancing modification (N-methylation), and a functionalizable core (Dap)—positions this compound as a powerful component for creating the next generation of advanced biomaterials and nanostructures, potentially including conductive peptide-based wires for nanoelectronics. acs.orgnih.govdigitellinc.com
Table 3: Potential Nanotechnology and Biomaterial Applications for this compound
| Application Area | Role of this compound | Key Properties Conferred |
|---|---|---|
| Hydrogels for Tissue Engineering | As a core component of a self-assembling peptide (SAP). | The Fmoc group drives fibril formation; N-methylation and D-configuration enhance stability against proteases; the Dap side chain allows for attachment of cell-adhesion motifs. acs.orgnih.gov |
| Nanofibers for Drug Delivery | Forms the structural backbone of drug-loaded nanofibers. | Promotes self-assembly into high-aspect-ratio structures; enhances lipophilicity, which can aid in encapsulating hydrophobic drugs; provides a stable, slow-release matrix. nih.govnih.gov |
| Enzyme-Responsive Materials | A building block in a peptide substrate that assembles/disassembles upon enzymatic cleavage. | The Fmoc group facilitates assembly of a precursor; the peptide sequence can be designed for specific enzyme recognition, while the N-methyl group can tune enzyme kinetics. acs.org |
| Functionalized Nanosurfaces | Used to create a peptide layer on a surface for biosensing or biocompatibility. | The Fmoc group can aid in ordered packing on a surface; the Dap side chain is a point of attachment for biosensors or anti-fouling polymers. |
Challenges and Opportunities in Large-Scale Synthesis and Application of this compound
Despite its significant potential, the transition of this compound from a specialized laboratory reagent to a widely used, large-scale building block faces several challenges, which are themselves sources of innovation and opportunity.
The primary challenge is the complexity and cost of synthesis. Producing this molecule involves multiple, sequential protection and modification steps on a diaminopropionic acid starting material, including stereospecific control. Each step adds to the cost and potential for yield loss, making the final product significantly more expensive than standard protected amino acids. nih.gov The introduction of the N-methyl group during synthesis can be particularly difficult, sometimes requiring harsh reagents and leading to side reactions that complicate purification. researchgate.net
However, these challenges are driving opportunities in process chemistry and biotechnology. The development of more efficient synthetic routes is a key area of research. For example, flow chemistry is being explored as an alternative to traditional batch processing for the synthesis of protected diamines and other amino acid derivatives, offering better control, consistency, and potential for scalability. ed.ac.uk New solid-phase methods are also being devised to make the N-methylation of amino acids more straightforward and cost-effective. nih.gov
On the application side, the high cost can be justified by the high value of the final product. In peptide-based pharmaceuticals, for example, the improved properties conferred by N-methylation—such as enhanced stability against enzymatic degradation and improved cell permeability—can translate into a superior therapeutic profile. nih.govresearchgate.net This can justify the higher manufacturing cost. The growing market for peptide therapeutics and other high-value amino acid applications provides a strong incentive for chemical manufacturers to invest in optimizing the production of complex building blocks like this compound. pluschem.com Furthermore, as the use of modified amino acids in industrial biotechnology expands, there may be future opportunities to develop enzymatic or fermentation-based routes to produce key precursors more sustainably. researchgate.netnih.gov
Table 4: Challenges and Opportunities in Large-Scale Production and Use
| Aspect | Challenge | Opportunity / Mitigation Strategy |
|---|---|---|
| Synthesis | Multi-step, complex synthesis with potential for low overall yield. researchgate.net | Development of streamlined synthetic routes, such as using flow chemistry for key steps to improve efficiency and scalability. ed.ac.uk |
| Cost | High cost of raw materials, reagents, and purification for a multi-step process makes the final compound expensive. nih.gov | Focus on high-value applications (e.g., peptide drugs) where improved performance justifies the cost. nih.gov Process optimization and economy of scale. |
| Purity & Quality Control | Presence of closely related impurities from side reactions (e.g., incomplete methylation) can make purification difficult. | Advanced analytical and purification techniques (e.g., multi-column chromatography) are required. Flow synthesis can offer more consistent product quality. ed.ac.uk |
| Application | Limited commercial availability and high cost can deter exploratory research and broad adoption. | Creation of more efficient solid-phase N-methylation protocols to lower the barrier to use. nih.gov Demonstrating clear performance benefits in high-value areas like drug stability and biomaterials. mdpi.com |
| Regulatory | Use in pharmaceuticals requires extensive characterization and regulatory approval as a non-standard component. | Growing precedent for modified peptides in medicine provides a potential pathway. Clear documentation of synthesis and purity is critical. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-D-Dap(Boc,Me)-OH in a laboratory setting?
- Methodological Answer : Synthesis typically involves sequential protection of the amino groups in D-Dap (D-2,3-diaminopropionic acid). The Boc and methyl (Me) groups are introduced first under anhydrous conditions using Boc-OSu (Boc-N-succinimidyl carbonate) and methylating agents like methyl iodide. The Fmoc group is then added via Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., triethylamine). Critical parameters include reaction time (12–24 hours), temperature (0–25°C), and monitoring via TLC or HPLC to ensure complete protection .
Q. How do the Boc and methyl groups influence the stability of this compound during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Boc group protects the β-amino group and is stable under basic Fmoc deprotection conditions (20% piperidine in DMF), ensuring selective α-amino group activation. The methyl group on the side chain enhances steric hindrance, reducing unintended side reactions (e.g., diketopiperazine formation). Stability is verified via LC-MS after each coupling cycle to detect premature deprotection or racemization .
Q. What purification and characterization methods are recommended for this compound?
- Methodological Answer :
- Purification : Reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA) is standard.
- Characterization : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR in deuterated DMSO or CDCl verifies stereochemistry and protection efficiency. FT-IR can detect residual unprotected amines (N–H stretches at ~3300 cm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS for sterically hindered peptides?
- Methodological Answer :
- Use coupling agents like HATU or PyBOP (2–4 equivalents) with DIPEA (4–6 equivalents) to activate the Fmoc-protected amino acid.
- Extend coupling times (1–2 hours) and employ double couplings for bulky residues.
- Monitor coupling efficiency via Kaiser or chloranil tests. Suboptimal yields (<95%) may require microwave-assisted synthesis (30–50°C, 10–20 minutes) .
Q. What experimental strategies resolve contradictions in reported Boc deprotection kinetics for this compound?
- Methodological Answer : Boc deprotection with TFA (20–50% in DCM) may exhibit batch-dependent variability due to residual moisture or solvent impurities. To standardize protocols:
- Pre-dry the resin with DCM (3×5 mL washes).
- Use TFA containing scavengers (e.g., triisopropylsilane) to suppress side reactions.
- Validate deprotection completeness via LC-MS and compare kinetic data across multiple batches .
Q. How does this compound contribute to the design of peptide-based biomaterials (e.g., hydrogels)?
- Methodological Answer : The methyl group enhances hydrophobicity, promoting self-assembly into β-sheet-rich nanostructures. For hydrogel formation:
- Dissolve the protected amino acid in DMSO or HFIP, then dilute in aqueous buffers (pH 7–8).
- Characterize rheological properties (e.g., storage modulus via oscillatory shear tests) and morphology via TEM or AFM. Adjust Boc/Me ratios to modulate mechanical strength .
Analytical and Safety Considerations
Q. What are the critical steps for validating the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column with isopropanol/hexane gradients.
- Circular Dichroism (CD) : Compare spectra with L-isomer standards.
- Marfey’s Reagent : Derivatize hydrolyzed samples and analyze via LC-MS to quantify D/L ratios .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps to avoid inhalation of fine powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
